A Comprehensive Technical Guide to (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride: Synthesis and Properties
A Comprehensive Technical Guide to (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride: Synthesis and Properties
Abstract
This technical guide provides an in-depth exploration of (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride, a valuable chiral building block in contemporary drug discovery. We delineate its chemical identity, including its definitive CAS Number, and present a detailed, scientifically-grounded synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols. The synthesis section explains the causal reasoning behind methodological choices, ensuring a reproducible and efficient process. All claims and protocols are substantiated with citations from authoritative sources.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for designing ligands that interact with high specificity and affinity to biological targets. The introduction of a chiral center, as in the case of (R)-3-(Pyrrolidin-2-yl)phenol, further enhances its utility, allowing for the exploration of enantioselective interactions with chiral biological macromolecules. This guide focuses specifically on the hydrochloride salt of the (R)-enantiomer of 3-(Pyrrolidin-2-yl)phenol, a compound of increasing interest in the development of novel therapeutics.
Compound Identification
A precise identification of the target compound is crucial for regulatory and research purposes.
| Identifier | Value | Source |
| Compound Name | (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride | Internal |
| CAS Number | 2241594-46-5 | [2] |
| Molecular Formula | C₁₀H₁₄ClNO | [2] |
| Molecular Weight | 199.68 g/mol | [2] |
| Structure | ![]() | Internal |
Strategic Approach to Synthesis
The enantioselective synthesis of 2-arylpyrrolidines presents a significant challenge in organic chemistry. A direct synthesis of (R)-3-(Pyrrolidin-2-yl)phenol is complicated by the presence of the reactive phenolic hydroxyl group. Therefore, a robust synthetic strategy involves the use of a protecting group for the phenol, which can be removed in the final stages of the synthesis. A common and effective protecting group for phenols is the methyl ether (methoxy group), which is relatively stable to a variety of reaction conditions but can be cleaved effectively.
Our proposed synthetic route, grounded in established methodologies for the synthesis of chiral pyrrolidines, can be summarized in the following key stages:
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
The following protocols are based on established and reliable methods for each transformation, adapted for the specific synthesis of our target compound.
Synthesis of N-Boc-(R)-2-(3-methoxyphenyl)pyrrolidine
The key step in this synthesis is the enantioselective introduction of the 3-methoxyphenyl group at the 2-position of the pyrrolidine ring. A highly effective method for this transformation is the enantioselective deprotonation of N-Boc-pyrrolidine mediated by a chiral ligand, followed by a Negishi cross-coupling reaction.[3]
Caption: Key steps in the enantioselective arylation.
Protocol:
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Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a temperature probe, and a rubber septum is placed under a nitrogen atmosphere.
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Initial Charging: To the flask, add anhydrous methyl tert-butyl ether (MTBE), followed by N-Boc-pyrrolidine and (+)-sparteine.
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Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: A solution of sec-butyllithium (sec-BuLi) in cyclohexane is added dropwise, maintaining the internal temperature below -65 °C. The resulting orange-red solution is stirred at -78 °C for 3 hours.[3]
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Transmetalation: A solution of zinc chloride (ZnCl₂) in tetrahydrofuran (THF) is added dropwise, keeping the internal temperature below -65 °C. The mixture is then allowed to warm to room temperature.[3]
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Negishi Coupling: To the resulting solution of the organozinc reagent, add 3-bromoanisole, palladium(II) acetate (Pd(OAc)₂), and tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄).
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Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to yield N-Boc-(R)-2-(3-methoxyphenyl)pyrrolidine as a pure compound.
Demethylation of N-Boc-(R)-2-(3-methoxyphenyl)pyrrolidine
The cleavage of the methyl ether to unmask the phenolic hydroxyl group is a critical step. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
Protocol:
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Dissolution: Dissolve N-Boc-(R)-2-(3-methoxyphenyl)pyrrolidine in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Add a solution of boron tribromide in DCM dropwise to the cooled solution.
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Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water. The mixture is then extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
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Purification: The crude N-Boc-(R)-2-(3-hydroxyphenyl)pyrrolidine can be purified by column chromatography if necessary.
N-Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen and the concurrent formation of the hydrochloride salt. This is typically achieved under acidic conditions.
Protocol:
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Dissolution: Dissolve the N-Boc-(R)-2-(3-hydroxyphenyl)pyrrolidine in a suitable solvent such as ethyl acetate or methanol.
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Acidification: Add a solution of hydrogen chloride (HCl) in diethyl ether or isopropanol to the solution.
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Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
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Isolation: The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride.
Conclusion
This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis of (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride. By employing a strategic use of protecting groups and leveraging powerful enantioselective methodologies, this valuable chiral building block can be accessed in a controlled and efficient manner. The detailed protocols provided herein serve as a practical resource for researchers engaged in the synthesis of novel pyrrolidine-based compounds for drug discovery and development.
References
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(34). [Link]
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(R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride. American Elements. [Link]
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tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. (2014). Organic Syntheses, 91, 382-390. [Link]

